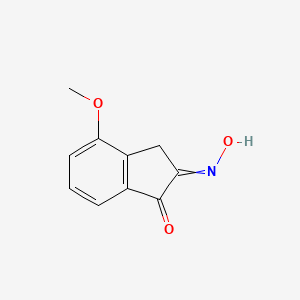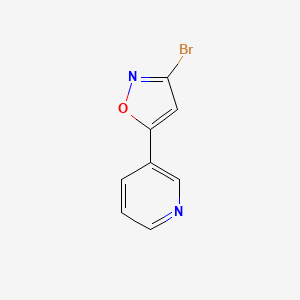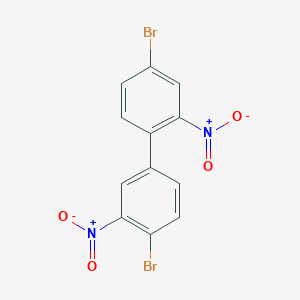![molecular formula C15H13N3O2S B11713873 N-[(Z)-2-furylmethyleneamino]-4-(4-methoxyphenyl)thiazol-2-amine](/img/structure/B11713873.png)
N-[(Z)-2-furylmethyleneamino]-4-(4-methoxyphenyl)thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2E)-2-[(furan-2-yl)methylidene]hydrazin-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole is a heterocyclic compound that contains a furan ring, a thiazole ring, and a hydrazone linkage. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-[(furan-2-yl)methylidene]hydrazin-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole typically involves the condensation of furan-2-carbaldehyde with 4-(4-methoxyphenyl)-1,3-thiazol-2-amine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in ethanol, with the addition of a few drops of concentrated hydrochloric acid to facilitate the condensation reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.
Reduction: Reduction of the hydrazone linkage can yield the corresponding hydrazine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate halogenating or nitrating agents.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted thiazole derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Possible applications in the development of new materials with specific electronic or optical properties.
作用機序
The biological activity of 2-[(2E)-2-[(furan-2-yl)methylidene]hydrazin-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole is primarily attributed to its ability to interact with various molecular targets. The compound can inhibit enzymes such as topoisomerases and kinases, which are involved in DNA replication and cell division. Additionally, it can induce apoptosis in cancer cells by activating specific signaling pathways .
類似化合物との比較
Similar Compounds
- 2-[(2E)-2-[(furan-2-yl)methylidene]hydrazin-1-yl]-4-(4-chlorophenyl)-1,3-thiazole
- 2-[(2E)-2-[(furan-2-yl)methylidene]hydrazin-1-yl]-4-(4-nitrophenyl)-1,3-thiazole
Uniqueness
Compared to similar compounds, 2-[(2E)-2-[(furan-2-yl)methylidene]hydrazin-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole exhibits unique properties due to the presence of the methoxy group on the phenyl ring. This substitution can enhance its biological activity and alter its physicochemical properties, making it a promising candidate for further research and development .
特性
分子式 |
C15H13N3O2S |
|---|---|
分子量 |
299.3 g/mol |
IUPAC名 |
N-[(Z)-furan-2-ylmethylideneamino]-4-(4-methoxyphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C15H13N3O2S/c1-19-12-6-4-11(5-7-12)14-10-21-15(17-14)18-16-9-13-3-2-8-20-13/h2-10H,1H3,(H,17,18)/b16-9- |
InChIキー |
DUWWCFGIRJNKHY-SXGWCWSVSA-N |
異性体SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)N/N=C\C3=CC=CO3 |
正規SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NN=CC3=CC=CO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![6-chloro-2-(4-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11713834.png)
![N-[(6E)-5H,6H,7H,8H,9H,10H-cyclohepta[b]indol-6-ylidene]hydroxylamine](/img/structure/B11713836.png)

![2,2'-[1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diylbis(1-oxopropane-1,2-diyl)]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B11713850.png)
![4-Methyl-2,6-bis[(E)-({[(methylsulfanyl)methanimidoyl]amino}imino)methyl]phenol](/img/structure/B11713857.png)
![(2E)-3-(furan-2-yl)-N-(2-methoxyethyl)-2-[(4-methylphenyl)formamido]prop-2-enamide](/img/structure/B11713865.png)

![2-(4-chlorophenoxy)-N'-[(E)-(pyridin-3-yl)methylidene]acetohydrazide](/img/structure/B11713871.png)
